2-{[(5-Bromopyridin-2-yl)oxy]methyl}-4-methylmorpholine
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Overview
Description
2-{[(5-Bromopyridin-2-yl)oxy]methyl}-4-methylmorpholine is a chemical compound with the molecular formula C11H14BrNO2. This compound features a bromopyridine moiety linked to a morpholine ring via an oxymethyl group. It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromopyridin-2-yl)oxy]methyl}-4-methylmorpholine typically involves the reaction of 5-bromopyridine-2-methanol with 4-methylmorpholine in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromopyridin-2-yl)oxy]methyl}-4-methylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Hydrogenated pyridine derivatives.
Scientific Research Applications
2-{[(5-Bromopyridin-2-yl)oxy]methyl}-4-methylmorpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(5-Bromopyridin-2-yl)oxy]methyl}-4-methylmorpholine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions and hydrogen bonding with target proteins or nucleic acids. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-Bromopyridin-2-yl)oxy]methyl}-4-methylmorpholine
- 3-[(5-Bromopyridin-2-yl)oxymethyl]-4-methylmorpholine
- 2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine
- 2-[(5-Bromopyridin-2-yl)oxymethyl]-4-ethylmorpholine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom in the pyridine ring enhances its electrophilicity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)oxymethyl]-4-methylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-14-4-5-15-10(7-14)8-16-11-3-2-9(12)6-13-11/h2-3,6,10H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTCHWLBCLKECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)COC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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